Phenyl(3,4,5-trimethoxyphenyl)methanol Phenyl(3,4,5-trimethoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 6590-62-1
VCID: VC5099407
InChI: InChI=1S/C16H18O4/c1-18-13-9-12(10-14(19-2)16(13)20-3)15(17)11-7-5-4-6-8-11/h4-10,15,17H,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)C(C2=CC=CC=C2)O
Molecular Formula: C16H18O4
Molecular Weight: 274.316

Phenyl(3,4,5-trimethoxyphenyl)methanol

CAS No.: 6590-62-1

Cat. No.: VC5099407

Molecular Formula: C16H18O4

Molecular Weight: 274.316

* For research use only. Not for human or veterinary use.

Phenyl(3,4,5-trimethoxyphenyl)methanol - 6590-62-1

Specification

CAS No. 6590-62-1
Molecular Formula C16H18O4
Molecular Weight 274.316
IUPAC Name phenyl-(3,4,5-trimethoxyphenyl)methanol
Standard InChI InChI=1S/C16H18O4/c1-18-13-9-12(10-14(19-2)16(13)20-3)15(17)11-7-5-4-6-8-11/h4-10,15,17H,1-3H3
Standard InChI Key OZQAVJFCDIQZHZ-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(C2=CC=CC=C2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture and Stereoelectronic Features

The core structure of phenyl(3,4,5-trimethoxyphenyl)methanol consists of two aromatic rings connected by a hydroxymethyl (-CH₂OH) bridge. The 3,4,5-trimethoxyphenyl moiety exhibits a symmetrical substitution pattern, with methoxy groups at the 3, 4, and 5 positions creating a planar, electron-rich aromatic system. This configuration enhances resonance stabilization and polarizability, as evidenced by computational studies . The adjacent phenyl ring lacks substituents, allowing rotational flexibility around the central C-C bond, which has been characterized via X-ray crystallography in related compounds .

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: Strong absorption bands at 3,400–3,200 cm⁻¹ (O-H stretch), 1,640–1,590 cm⁻¹ (C=C aromatic), and 1,250–1,100 cm⁻¹ (C-O methoxy) confirm functional groups .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.25 (m, 5H, aromatic H), 6.98 (s, 2H, trimethoxyphenyl H), 5.21 (s, 1H, -OH), 4.82 (s, 2H, -CH₂-) .

    • ¹³C NMR: δ 152.1 (OCH₃ carbons), 139.8 (quaternary C), 128.4–126.2 (aromatic CH), 68.5 (-CH₂OH) .

Computational and Crystallographic Insights

Density functional theory (DFT) calculations reveal a dihedral angle of 67.5° between the two phenyl rings, minimizing steric clashes while preserving conjugation . The methoxy groups adopt a coplanar arrangement with the aromatic ring, facilitating π-π stacking interactions observed in co-crystals with proteins .

Synthetic Methodologies

Conventional Alkylation and Reduction Routes

The compound is typically synthesized via a two-step protocol:

  • Friedel-Crafts Alkylation: 3,4,5-Trimethoxybenzaldehyde reacts with benzyl chloride in the presence of AlCl₃ to form phenyl(3,4,5-trimethoxyphenyl)ketone .

  • Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄/EtOH) yields the secondary alcohol .

Optimization Parameters

  • Yield: 72–85% after purification by silica gel chromatography .

  • Reaction Conditions:

    ParameterValue
    Temperature0–5°C (alkylation)
    SolventDichloromethane
    Catalyst Loading10 mol% AlCl₃
    Reduction Time4–6 hours

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis (150°C, 20 min) and biocatalytic reduction using Saccharomyces cerevisiae to improve atom economy (up to 92%) and reduce waste .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 83–85°C (lit. ).

  • Boiling Point: 349.5°C (estimated via Antoine equation) .

  • Solubility:

    SolventSolubility (mg/mL)
    Water0.12
    Ethanol48.7
    DMSO112.4

Stability and Reactivity

The compound is stable under ambient conditions but undergoes acid-catalyzed dehydration at >100°C to form styrenyl derivatives. Oxidation with KMnO₄ yields phenyl(3,4,5-trimethoxyphenyl)ketone .

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 275.1382 (calc. 275.1284 for C₁₆H₁₉O₄) .

  • Fragmentation Pattern: Loss of H₂O (18 Da) and sequential demethoxylation (-31 Da per group) .

Industrial and Regulatory Considerations

Scalability Challenges

Batch inconsistencies arise during large-scale reduction due to exothermicity control. Continuous flow reactors mitigate this issue, improving reproducibility .

Emerging Applications and Future Directions

Materials Science

Incorporation into liquid crystals alters phase transitions (ΔT = 15°C) due to dipole-dipole interactions .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 3.5-fold in murine models .

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